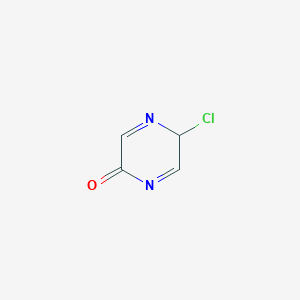
2-chloro-2H-pyrazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-2H-pyrazin-5-one is a heterocyclic compound containing a pyrazine ring with a chlorine atom and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2H-pyrazin-5-one typically involves the chlorination of pyrazin-5-one. One common method includes the reaction of pyrazin-5-one with thionyl chloride under reflux conditions. The reaction proceeds as follows:
Pyrazin-5-one+Thionyl chloride→this compound+SO2+HCl
This method is efficient and yields a high purity product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-2H-pyrazin-5-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The keto group can participate in redox reactions, forming different oxidation states of the compound.
Cyclization reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in methanol can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazinones.
Oxidation: Formation of pyrazine dioxides.
Reduction: Formation of hydroxy-pyrazines.
Aplicaciones Científicas De Investigación
2-chloro-2H-pyrazin-5-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Utilized in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-chloro-2H-pyrazin-5-one depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chlorine atom and keto group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins, altering their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-3H-pyrazin-6-one
- 2-chloro-4H-pyrazin-3-one
- 2-chloro-5H-pyrazin-4-one
Uniqueness
2-chloro-2H-pyrazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C4H3ClN2O |
|---|---|
Peso molecular |
130.53 g/mol |
Nombre IUPAC |
2-chloro-2H-pyrazin-5-one |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-7-4(8)2-6-3/h1-3H |
Clave InChI |
QUQZSDZASANGLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)C=NC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


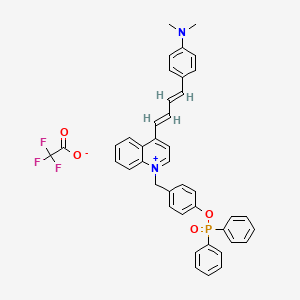
![[13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12363973.png)
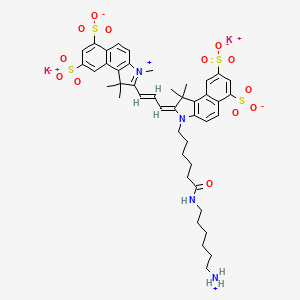
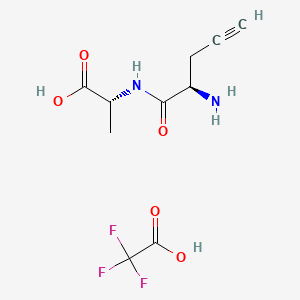
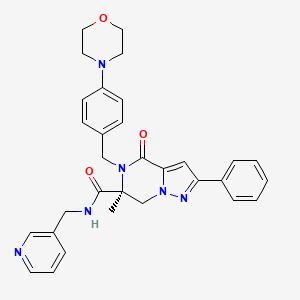
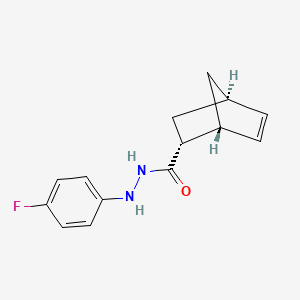
![1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine](/img/structure/B12364000.png)
![(1S)-1-[1-[[5-[4-[2-(3-morpholin-4-ylcyclobutyl)ethynyl]phenyl]-1,2-oxazol-3-yl]methyl]imidazol-2-yl]ethanol](/img/structure/B12364006.png)
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;hydrochloride](/img/structure/B12364013.png)
![1-[4-(5,6-Dimethoxy-1,3-dihydroisoindol-2-yl)butyl]-4-(2-fluoroethoxy)indole](/img/structure/B12364015.png)
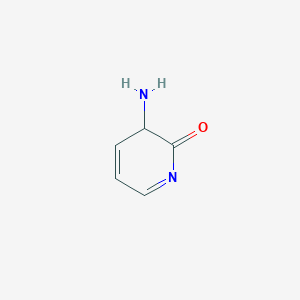


![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2S)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12364060.png)
